3-(3-Methyl-2-butenyl)benzyl bromide
Description
3-(3-Methyl-2-butenyl)benzyl bromide is a benzyl bromide derivative substituted with a prenyl (3-methyl-2-butenyl) group at the meta position. This compound is primarily utilized in organic synthesis, particularly in the preparation of hydroxyacetophenone derivatives. It is synthesized via the reaction of benzyl bromide with 3-prenylresacetophenone in the presence of potassium carbonate in refluxing acetone, yielding a product with a melting point of 70–71°C . The molecular formula is C₂₀H₂₂O₄, and its structure enables participation in electrophilic substitution and coupling reactions, making it valuable in pharmaceutical and materials research .
Properties
Molecular Formula |
C12H15Br |
|---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C12H15Br/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8H,7,9H2,1-2H3 |
InChI Key |
QSTLGTRKSGCCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=CC=C1)CBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzyl Bromide Derivatives
The reactivity, applications, and physicochemical properties of 3-(3-methyl-2-butenyl)benzyl bromide can be contextualized by comparing it with structurally related benzyl bromide derivatives. Below is a detailed analysis:
Structural and Functional Group Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | 3-Methyl-2-butenyl | C₂₀H₂₂O₄Br | 406.29* | Bulky aliphatic substituent; enhances lipophilicity |
| 3-(Pentafluorosulfur)benzyl bromide | Pentafluorosulfanyl (SF₅) | C₇H₆BrF₅S | 297.08 | Strong electron-withdrawing SF₅ group; high stability |
| 4-(Trifluoromethoxy)benzyl bromide | Trifluoromethoxy (OCF₃) | C₈H₆BrF₃O | 261.03 | Electron-withdrawing OCF₃; improves metabolic resistance |
| 3-Chlorobenzyl bromide | Chlorine (Cl) | C₇H₆BrCl | 205.48 | Moderate electron-withdrawing effect; versatile in SN2 reactions |
| Benzyl bromide (parent compound) | None | C₇H₇Br | 171.03 | Simple benzyl halide; high reactivity but significant toxicity |
Note: Molecular weight calculated based on structural data from and .
Physicochemical Properties
- Lipophilicity : The 3-methyl-2-butenyl substituent increases lipophilicity (logP ~3.5), favoring membrane permeability in bioactive molecules. In contrast, SF₅ and OCF₃ derivatives exhibit higher polarity due to electronegative substituents .
- Thermal Stability : SF₅-substituted benzyl bromides demonstrate superior thermal stability (decomposition >200°C) compared to the prenyl derivative (decomposition ~150°C) .
- Solubility : The parent benzyl bromide is sparingly soluble in water (0.1 g/L), whereas 3-(trifluoromethoxy)benzyl bromide shows even lower aqueous solubility due to hydrophobic fluorinated groups .
Key Research Findings
- Prenyl Group Utility : The 3-methyl-2-butenyl group in this compound enhances steric bulk, improving selectivity in palladium-catalyzed couplings compared to smaller substituents like chlorine .
- Electron-Withdrawing Effects : SF₅ and OCF₃ derivatives exhibit reduced electrophilicity at the benzylic carbon, slowing SN2 reactions but improving stability under acidic conditions .
- Biological Activity: Prenyl-containing analogs show promise as anti-melanoma agents, whereas SF₅ derivatives are explored for antiviral activity .
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